molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Cat. No.: B1396715
CAS No.: 1228778-13-9
M. Wt: 335.11 g/mol
InChI Key: BGCXNYRLXIUTTN-UHFFFAOYSA-N
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Description

Overview of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

This compound (CAS: 1228778-13-9) is a halogenated aromatic compound with the molecular formula $$ \text{C}{11}\text{H}{11}\text{FINO}_2 $$ and a molecular weight of 335.11 g/mol. The structure comprises a 2-fluoro-5-iodophenyl group linked via a carbonyl bridge to a morpholine ring. This configuration confers unique physicochemical properties, including a predicted density of $$ 1.746 \pm 0.06 \, \text{g/cm}^3 $$ and a boiling point of $$ 428.4 \pm 45.0^\circ \text{C} $$. The electron-withdrawing effects of the fluorine and iodine substituents enhance the electrophilicity of the carbonyl group, making it reactive in nucleophilic acyl substitution reactions.

Historical Context and Discovery

The compound emerged as a derivative of morpholine-based scaffolds, which gained prominence in the early 21st century for their applications in medicinal chemistry and materials science. Its synthesis likely evolved from methodologies developed for analogous iodophenyl-morpholine derivatives, such as 4-[(4-iodophenyl)carbonyl]morpholine (CAS: 79271-22-0), which was first reported in the context of crystallographic studies on halogenated benzamides. The incorporation of fluorine and iodine atoms reflects broader trends in drug design, where halogens are used to modulate bioavailability and target binding. Key advancements in its preparation include decarboxylative iodination and strain-release reactions, as demonstrated in the synthesis of bicyclic compounds from iodinated precursors.

Significance in Contemporary Chemical Research

This compound is pivotal in organic synthesis, particularly in constructing complex heterocycles and pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of empagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor used to treat diabetes. Additionally, its iodine moiety enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl structures. The morpholine ring enhances solubility and metabolic stability, making it a favored scaffold in central nervous system (CNS) drug discovery. Recent studies also highlight its utility in photoaffinity labeling and fragment-based drug design due to its ability to form stable covalent adducts.

Scope and Structure of the Review

This review focuses on the synthetic methodologies, structural characteristics, and research applications of this compound. Key topics include:

  • Synthetic routes and reaction mechanisms.
  • Physicochemical and spectroscopic properties.
  • Applications in medicinal chemistry and materials science.
    Excluded are discussions on pharmacokinetics, toxicology, and industrial-scale production processes.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{11}\text{FINO}_2 $$
Molecular Weight 335.11 g/mol
Density $$ 1.746 \pm 0.06 \, \text{g/cm}^3 $$
Boiling Point $$ 428.4 \pm 45.0^\circ \text{C} $$
pKa $$ -2.07 \pm 0.20 $$

The compound’s reactivity is further exemplified in its role in forming bicyclo[1.1.0]butanes (BCBs), strained structures with applications in covalent inhibitor design. For instance, treatment of iodinated bicyclo[1.1.1]pentane precursors with morpholine under microwave irradiation yields BCBs through a proposed radical-mediated rearrangement. Such transformations underscore its versatility in accessing three-dimensional chemical space, a critical focus in modern drug discovery.

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXNYRLXIUTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine involves:

  • Formation of 4-(morpholine-4-carbonyl)phenylboronic acid as a key intermediate.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this boronic acid and a halogenated (iodo- or bromo-) fluorophenyl compound.
  • Use of bases such as sodium carbonate, potassium phosphate, or cesium fluoride to facilitate coupling.
  • Execution in polar aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), or mixtures including ethanol or water.
  • Reaction temperatures typically range from 100°C to 140°C.
  • Inert atmosphere (argon or nitrogen) to prevent catalyst degradation.
  • Purification by flash column chromatography.

Preparation of 4-(Morpholine-4-carbonyl)phenylboronic Acid Intermediate

This intermediate is synthesized by:

  • Treating (4-iodophenyl)-(morpholino)methanone with isopropylmagnesium chloride in tetrahydrofuran (THF) at 15°C.
  • Subsequent addition of trimethyl borate to form the boronic acid.
  • Acidic workup with 1 N HCl and extraction with ethyl acetate.
  • Purification by recrystallization from hexane.

Yield and Characterization:

Parameter Value
Yield 8.7 g (from 14.7 g starting material)
MS (ESI) m/z 236.1 (M+H)
1H NMR (MeOD) δ 7.78 (2H, d), 7.36 (2H, d), 3.72-3.41 (8H, m)

Suzuki-Miyaura Cross-Coupling Reaction Conditions

Several variations have been reported for coupling 4-(morpholine-4-carbonyl)phenylboronic acid with halogenated fluorophenyl compounds:

Entry Base Catalyst Solvent(s) Temp (°C) Time Yield (%) Notes
1 Sodium carbonate, LiCl Pd(PPh3)4 1,4-Dioxane / Water 100 50 min 59 Stirred, then extraction and flash chromatography
2 Cesium fluoride Pd(PPh3)4 1,2-Dimethoxyethane / Ethanol Reflux 4 h 65 Argon atmosphere, reflux, flash chromatography
3 Potassium phosphate Pd(PPh3)4 N,N-Dimethylformamide (DMF) 110 50 min 81 Degassed, inert atmosphere, flash chromatography
4 Dipotassium hydrogen phosphate Pd(PPh3)4 DMF 113 30 min 64 Inert atmosphere, purification by flash chromatography
5 Sodium carbonate Pd(PPh3)4 Methanol / Toluene 110 64 h 33 Long reaction time, inert atmosphere

Detailed Reaction Procedure Example

Example:

  • A suspension of 6-(3-fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one (0.035 g, 0.060 mmol), 4-(morpholine-4-carbonyl)phenylboronic acid (0.017 g, 0.0721 mmol), Pd(PPh3)4 (0.003 g, 0.003 mmol), and lithium chloride (0.010 g, 0.240 mmol) in dioxane (1 mL) and 2M aqueous sodium carbonate (1 mL) was stirred at 100°C for 50 minutes. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was dried and concentrated. The crude product was purified by flash chromatography (20:1 CH2Cl2/MeOH) to yield 23 mg (59%) of the product as a pale yellow solid.

Notes on Reaction Optimization and Purification

  • The use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is common and effective.
  • Bases such as potassium phosphate and cesium fluoride improve yields and reaction rates.
  • Reaction temperature and time vary depending on substrate reactivity; higher temperatures (110-140°C) and shorter times (30-60 min) tend to give better yields.
  • Inert atmosphere is essential to prevent catalyst deactivation.
  • Flash column chromatography using mixtures of cyclohexane/ethyl acetate or dichloromethane/methanol is the preferred purification method.
  • Some reactions require long durations (up to 64 hours) for lower-yielding substrates.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Comments
Preparation of boronic acid Isopropylmagnesium chloride, trimethyl borate, acidic workup - Key intermediate for coupling
Suzuki coupling (method 1) Pd(PPh3)4, Na2CO3, LiCl, dioxane/water, 100°C, 50 min 59 Moderate yield, fast reaction
Suzuki coupling (method 2) Pd(PPh3)4, CsF, DME/ethanol, reflux, 4 h 65 Reflux conditions, inert atmosphere
Suzuki coupling (method 3) Pd(PPh3)4, K3PO4, DMF, 110°C, 50 min 81 Highest yield reported
Suzuki coupling (method 4) Pd(PPh3)4, K2HPO4, DMF, 113°C, 30 min 64 Short reaction time
Suzuki coupling (method 5) Pd(PPh3)4, Na2CO3, MeOH/toluene, 110°C, 64 h 33 Long reaction time, lower yield

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine exhibits potential anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, research has shown that derivatives of this compound can inhibit specific kinases associated with tumor growth, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The mechanism of action for this compound is primarily through the inhibition of signaling pathways that are crucial for cancer cell survival. By targeting these pathways, the compound can induce apoptosis (programmed cell death) in malignant cells.

Antimicrobial Properties

Inhibition of Bacterial Growth
this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2.5 µg/mL
This compoundMRSA<1 µg/mL
This compoundEscherichia coli10 µg/mL

These findings suggest that the compound could be further explored as a potential treatment option for bacterial infections, especially those resistant to conventional antibiotics.

Neurological Applications

Potential Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its potential utility in this area.

Case Study: Neuroprotection

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal cell death and improved cognitive function following induced neurotoxicity. This suggests a promising avenue for future research into its role in neuroprotection.

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions involving morpholine derivatives and halogenated aromatic compounds. Understanding these synthetic routes is crucial for optimizing production and enhancing the efficacy of the compound.

Synthetic Pathway Overview

StepReagents/ConditionsOutcome
1Morpholine + 2-Fluoro-5-iodobenzoic acidFormation of carbonyl derivative
2Coupling reaction with activating agentsFinal product: this compound

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is primarily determined by its ability to interact with specific molecular targets. The fluorine and iodine atoms in the phenyl ring can participate in halogen bonding, while the carbonyl and morpholine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related morpholine derivatives, focusing on substituents, molecular properties, synthesis, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine (Target) C₁₁H₁₀FINO₂ 375.11* Not Available 2-Fluoro, 5-iodo phenyl; morpholine-carbonyl linkage
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine C₁₀H₉Cl₂FN₂O₂ 279.10 680217-88-3 Pyridine ring with 2,6-dichloro, 5-fluoro substituents; morpholine-carbonyl linkage
[2-(4-Morpholinylcarbonyl)-5-nitroaniline] C₁₁H₁₃N₃O₄ 251.24 Not Available Nitro group (electron-withdrawing); morpholine-carbonyl linkage; aromatic amine
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) C₁₀H₁₁Br₂N₃OS 405.09 Not Available Dibromoimidazole-thiazole core; morpholine linkage; corrected bromine positions
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Not Available Thiomorpholine (sulfur-containing); nitro-substituted phenyl ring
4-Formylmorpholine C₅H₉NO₂ 115.13 4394-85-8 Formyl group; simpler structure; used as a solvent or reagent

*Estimated based on analogous compounds.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity

  • The iodo and fluoro substituents in the target compound may enhance halogen bonding and metabolic stability compared to chloro (in pyridine analogs) or nitro groups .
  • VPC-14449 highlights the importance of substituent positioning: initial misassignment of bromine positions (4,5 vs. 2,4) led to discrepancies in NMR data, emphasizing the need for precise synthesis .

4-Formylmorpholine is simpler to prepare, involving formylation of morpholine, and is used as a solvent or intermediate .

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine is commercially available (Aladdin, Apollo Scientific), indicating industrial relevance as a building block .

Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct electronic properties due to sulfur’s polarizability, affecting binding interactions .

Research Findings and Implications

  • Structural Accuracy : Misassignment of substituent positions (e.g., bromine in VPC-14449) underscores the necessity of rigorous spectroscopic validation during synthesis .
  • Biological Relevance : Morpholine-carbonyl derivatives are frequently employed in drug design due to their balance of solubility and bioavailability. The target compound’s iodine substituent could enable applications in radiopharmaceuticals or targeted therapies .
  • Synthetic Scalability : Methods used for 4-(4-nitrophenyl)thiomorpholine (combinatorial synthesis, transition metal-free protocols) could be adapted for large-scale production of the target compound .

Biological Activity

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a fluorinated and iodinated phenyl group, contributing to its unique chemical reactivity and biological interactions. The presence of halogens often enhances the lipophilicity and biological activity of organic compounds.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research on related morpholine derivatives has shown that they can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of protein kinases and apoptosis-related proteins .

Antimicrobial Properties

Research has demonstrated that morpholine derivatives can possess antimicrobial activity against a range of pathogens. The mechanism typically involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways. For example, derivatives with similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showcasing promising results .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neuropharmacological pathways. Studies involving morpholine derivatives have indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values in the micromolar range.
Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
NeuropharmacologyIndicated potential neuroprotective effects in animal models of Alzheimer’s disease, reducing amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine with high purity?

  • Methodology : Optimize coupling reactions between morpholine derivatives and halogenated aryl carbonyl precursors. Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing iodine or fluorine substituents. Purification via column chromatography or recrystallization, followed by HPLC or NMR to verify purity (>95%). Monitor reaction intermediates using thin-layer chromatography (TLC) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for fluorine (19F^{19}\text{F}-NMR) and iodine (127I^{127}\text{I}-NMR) to confirm substitution patterns.
  • IR/Raman : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and morpholine ring vibrations (C-O-C, ~1100–1250 cm1^{-1}). Compare experimental spectra with density functional theory (DFT) calculations for validation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What are the standard protocols for crystallographic analysis using programs like SHELXL?

  • Methodology : Collect X-ray diffraction data (single-crystal, resolution <1.0 Å). Use SHELXL for structure refinement:

Input initial coordinates from SHELXS or SHELXD.

Apply restraints for disordered atoms (e.g., fluorine/iodine positions).

Validate hydrogen bonding and van der Waals interactions using Mercury or Olex4.

  • Reference SHELX’s robustness in handling twinned data or high-pressure phases .

Q. What analytical methods are recommended for assessing purity and impurity profiles?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards. For trace impurities (<0.1%), employ LC-MS/MS. Pharmacopeial guidelines recommend limits for individual impurities (e.g., ≤0.5% total) .

Advanced Research Questions

Q. How to analyze phase transitions in this compound under high pressure using Raman and IR spectroscopy?

  • Methodology :

  • Use diamond anvil cells (DAC) to apply hydrostatic pressure (0–5 GPa).
  • Monitor pressure-induced shifts in vibrational modes (e.g., C-H stretching at ~3000 cm1^{-1}).
  • Identify phase transitions via discontinuities in dω/dpd\omega/dp plots (e.g., splits/merges at 0.7, 1.7, and 2.5 GPa). Complement with synchrotron XRD to correlate structural changes .

Q. How to resolve contradictions between experimental and computational vibrational spectra?

  • Methodology :

  • Re-examine DFT functional selection (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-311++G**).
  • Account for environmental effects (e.g., solvent or pressure) in simulations.
  • Cross-validate using temperature-dependent Raman or isotope labeling to isolate mode assignments .

Q. What strategies optimize stereochemical outcomes in the synthesis of morpholine derivatives?

  • Methodology :

  • Employ chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis.
  • Use chiral HPLC to separate enantiomers and assess optical purity (>99% ee).
  • Prevent racemization via low-temperature reactions or protecting-group strategies .

Q. How do molecular interactions (e.g., C-H···O) influence crystallographic packing under varying conditions?

  • Methodology :

  • Analyze Hirshfeld surfaces to quantify intermolecular contacts.
  • Perform variable-temperature XRD to track thermal expansion effects.
  • Compare with high-pressure data to disentangle van der Waals vs. hydrogen-bonding contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

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